1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile is a chemical compound with a molecular weight of 215.25 g/mol. It is known for its unique reactivity and precision, making it a valuable compound for advanced research .
Preparation Methods
The synthesis of 1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile involves several steps. Typically, the process begins with the reaction of 3-formylphenol with a suitable alkylating agent to introduce the formylphenoxy group. This intermediate is then reacted with cyclobutanecarbonitrile under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .
Chemical Reactions Analysis
1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Cyclization: The compound can undergo intramolecular cyclization reactions under acidic or basic conditions to form cyclic structures.
Scientific Research Applications
1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The cyclobutanecarbonitrile moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-((3-Formylphenoxy)methyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
1-((3-Formylphenoxy)methyl)cyclopentanecarbonitrile: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring. It exhibits different reactivity and biological activities.
1-((3-Formylphenoxy)methyl)cyclohexanecarbonitrile: This compound has a cyclohexane ring and shows distinct chemical and biological properties compared to the cyclobutane analog.
1-((3-Formylphenoxy)methyl)cyclopropanecarbonitrile:
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-[(3-formylphenoxy)methyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-9-13(5-2-6-13)10-16-12-4-1-3-11(7-12)8-15/h1,3-4,7-8H,2,5-6,10H2 |
InChI Key |
KKBVRKGTLSYKTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(COC2=CC=CC(=C2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.